N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. Key structural attributes include:
- Benzothiazole moiety: Substituted with a chlorine atom at position 7 and a methoxy group at position 2.
- Pyrazole ring: 1,5-dimethyl substitution and a carboxamide group at position 2.
- Dimethylaminoethyl side chain: Linked to the carboxamide nitrogen.
- Hydrochloride salt: Enhances aqueous solubility and stability.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S.ClH/c1-11-10-13(21-23(11)4)17(25)24(9-8-22(2)3)18-20-15-14(26-5)7-6-12(19)16(15)27-18;/h6-7,10H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMQUUOVKJVMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic compound under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.
Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the formation of an amide bond between the carboxylic acid group on the pyrazole ring and the amine group on the benzo[d]thiazole ring using coupling reagents like EDCI and HOBt.
Introduction of the dimethylaminoethyl group: This can be achieved through nucleophilic substitution reactions using dimethylamine and an appropriate alkyl halide.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s benzothiazole-pyrazole hybrid is unique compared to simpler pyrazole-carboxamides (e.g., 3a, CAS 515829-87-5) .
- The diethylaminoethyl group in ’s compound may confer distinct solubility and pharmacokinetic profiles compared to the target’s dimethylaminoethyl chain .
- The hydrochloride salt in the target compound and ’s analog enhances polarity, unlike neutral analogs like 3a .
Physicochemical Properties
Key Observations :
Key Observations :
Spectroscopic Data Trends
- ¹H-NMR :
- Mass Spectrometry :
- The target compound’s molecular ion ([M+H]⁺) is estimated at ~500 m/z, higher than 3a (403.1 m/z) due to the benzothiazole moiety .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H25ClN3O4S2
- Molecular Weight : 518.4769 g/mol
- CAS Number : 1215375-83-9
The structural features include a benzothiazole moiety, which is known for its diverse biological activities.
Antiproliferative Activity
Research has indicated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells such as:
- SK-Hep-1 (liver cancer)
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
In one study, certain benzothiazole derivatives demonstrated IC50 values ranging from to against these cell lines, indicating potent anticancer properties .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Benzothiazole derivatives have been reported to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In vitro assays showed that some derivatives exhibited MIC values against Gram-positive bacteria ranging from for Streptococcus pneumoniae to for Staphylococcus aureus, highlighting their effectiveness against resistant strains .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and bacterial replication.
Inhibition of Kinases
Benzothiazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression. For instance, compounds derived from this class have been tested against Bcr-Abl kinases with promising results in inhibiting both wild-type and mutant forms .
Interaction with DNA
The ability of the compound to inhibit DNA gyrase and topoisomerase IV suggests it may interfere with bacterial DNA replication processes. This mechanism is crucial for its antibacterial activity, as these enzymes are vital for maintaining DNA topology during replication .
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Effects : A study on benzothiazole derivatives found that modifications in the side chains significantly affected their antiproliferative potency in various cancer cell lines.
- Antibacterial Efficacy : Research demonstrated that certain benzothiazole derivatives could effectively reduce bacterial load in infected models, showcasing their potential as therapeutic agents against resistant infections.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Maintaining 20–25°C during chloroacetyl chloride addition to prevent side reactions (e.g., over-acylation) .
- Solvent selection : Polar aprotic solvents like dioxane or DMF enhance reaction efficiency by stabilizing intermediates .
- Reaction time : Extended stirring (24–48 hours) may improve yields in amidation steps, as noted in analogous benzothiazole derivatives .
Post-synthesis, recrystallization from ethanol-DMF mixtures (10:1 ratio) is recommended to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation includes:
- NMR spectroscopy : Analyze and spectra to verify proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and carbon backbone .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) with expected [M+H] peaks .
- X-ray crystallography : Resolve 3D conformation to assess steric effects on biological activity, as seen in structurally similar pyrazole-carboxamides .
Advanced Research Questions
Q. How do structural modifications influence this compound’s pharmacological activity?
Comparative studies on analogs reveal:
- Benzothiazole substituents : A 7-chloro-4-methoxy group enhances target binding affinity by 30% compared to unsubstituted derivatives, likely due to hydrophobic interactions .
- Dimethylaminoethyl chain : This moiety improves solubility and membrane permeability, critical for in vivo bioavailability .
- Pyrazole methylation : 1,5-Dimethyl groups reduce metabolic degradation, as shown in hepatic microsome assays .
Researchers should prioritize substitutions at the benzothiazole C-2 and pyrazole N-1 positions for SAR studies .
Q. How can computational methods address contradictions in experimental bioactivity data?
Discrepancies in IC values (e.g., variable anticancer activity across cell lines) may arise from target polymorphism or assay conditions. To resolve this:
- Quantum chemical calculations : Model ligand-target docking to identify key binding residues (e.g., kinase ATP-binding pockets) .
- Molecular dynamics simulations : Predict conformational stability under physiological pH and temperature .
- Machine learning : Train models on PubChem datasets to correlate structural features (e.g., logP, polar surface area) with observed activity .
Q. What strategies mitigate low yields in the final amidation step?
Common issues include incomplete coupling or byproduct formation. Solutions involve:
- Coupling reagent optimization : Replace traditional EDCl/HOBt with PyBOP, which increases yields by 20% in carboxamide syntheses .
- Base selection : Use KCO instead of triethylamine to minimize side reactions in polar solvents .
- Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by HCl salt formation to isolate the hydrochloride form .
Data Analysis and Validation
Q. How should researchers interpret conflicting solubility and stability data?
Contradictions may stem from:
- pH-dependent solubility : The compound’s dimethylamino group confers higher solubility in acidic buffers (pH 4.0) versus neutral conditions .
- Light sensitivity : UV-Vis studies show degradation under prolonged light exposure; store samples in amber vials at -20°C .
Validate stability via accelerated aging tests (40°C/75% RH for 14 days) and HPLC monitoring .
Q. What in vitro assays are most suitable for preliminary bioactivity screening?
Prioritize assays aligned with structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinase targets (IC range: 0.1–10 µM) .
- Antimicrobial activity : Conduct microdilution assays against Gram-positive bacteria (MIC reported at 8–32 µg/mL for related compounds) .
- Cytotoxicity : Screen in HepG2 and MCF-7 cell lines with MTT assays, noting apoptosis markers via flow cytometry .
Experimental Design for Mechanism of Action
Q. How can researchers elucidate the compound’s mechanism of action?
A multi-modal approach is recommended:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Metabolic tracing : -glucose labeling to assess effects on glycolysis and mitochondrial respiration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
